molecular formula C8H5BrClF3O B12078421 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B12078421
M. Wt: 289.47 g/mol
InChI Key: XEGLRPTWGBYBBT-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5BrClF3O It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination of 4-chloro-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Formation of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-Chloro-5-(trifluoromethyl)benzyl alcohol or 4-Chloro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and stability of the compound. These groups can affect the electron density on the benzyl alcohol moiety, making it more susceptible to nucleophilic or electrophilic attacks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2

InChI Key

XEGLRPTWGBYBBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CO

Origin of Product

United States

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